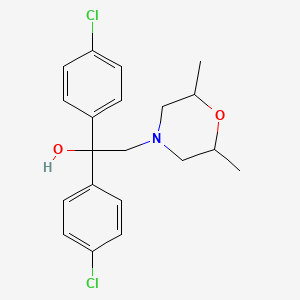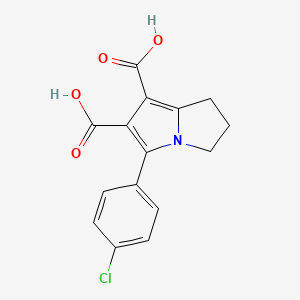
5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid” is a complex organic molecule. It contains a pyrrolizine core, which is a type of nitrogen-containing heterocycle. It also has a 4-chlorophenyl group attached to it, which is a phenyl ring with a chlorine atom at the 4th position. Additionally, it has two carboxylic acid groups at the 6th and 7th positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolizine ring, being a heterocycle, may have interesting electronic properties due to the presence of nitrogen. The 4-chlorophenyl group is likely to be planar due to the structure of the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid groups could potentially undergo reactions such as esterification or amide formation. The pyrrolizine ring might participate in reactions involving its nitrogen atom or the carbon atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and electronic properties would influence its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
Pharmacological Profile
- Enzyme Inhibition : A pyrrolizine derivative, 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), has been identified as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. This compound exhibits antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal experiments without causing gastrointestinal damage (Laufer, Tries, Augustin, & Dannhardt, 1994).
Anti-inflammatory and Anticancer Activities
- Selective Enzyme Inhibition : Various derivatives of 6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine with functional groups at position 5 were synthesized and tested for their anti-inflammatory activity. Some derivatives showed selective inhibition of 5-lipoxygenase, with implications for potential therapeutic applications (Dannhardt & Kiefer, 1994).
- Antileukemic Activity : Compounds derived from 5-substituted dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate have been evaluated for their antileukemic activity. Some bis(alkylcarbamates) derivatives showed promising results comparable to known antileukemic drugs (Ladurée et al., 1989).
Synthesis and Chemical Properties
- Synthesis of Key Intermediates : An efficient synthesis method for 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a key intermediate in the synthesis of licofelone, an anti-inflammatory drug, has been described. This provides insights into the chemical synthesis and potential scalability of such compounds (Rádl, Stach, Černý, & Klecán, 2009).
Miscellaneous Applications
- Amnesia Reversal Activity : A series of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones were synthesized and evaluated for their potential in reversing electroconvulsive shock-induced amnesia in mice. This research opens the possibility of using pyrrolizine derivatives in treating memory-related disorders (Butler et al., 1987).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the compound.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence a variety of biochemical pathways . The downstream effects of these pathways would depend on the specific targets and the nature of the compound’s interaction with these targets.
Result of Action
Given that indole derivatives are known to have various biological activities , it can be inferred that this compound may have similar effects at the molecular and cellular level.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-9-5-3-8(4-6-9)13-12(15(20)21)11(14(18)19)10-2-1-7-17(10)13/h3-6H,1-2,7H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLYDOIZZNBGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(N2C1)C3=CC=C(C=C3)Cl)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2634284.png)
![1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2634285.png)

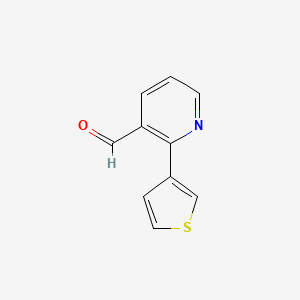

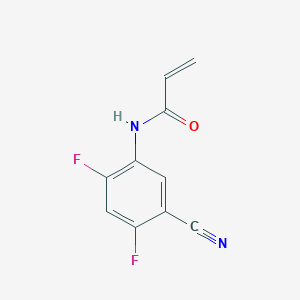
![(4-Fluorophenyl)-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide](/img/structure/B2634293.png)
![8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2634295.png)
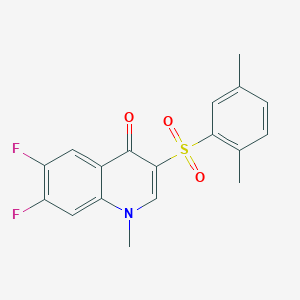
![4-[(Methylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B2634300.png)
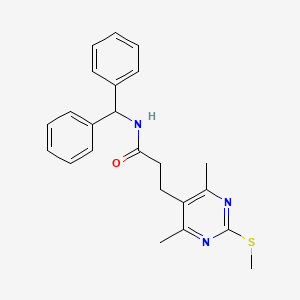

![1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2634303.png)
